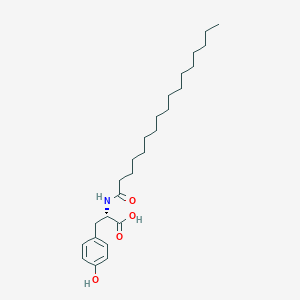
L-Tyrosine, N-(1-oxoheptadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-(1-oxoheptadecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of a long-chain fatty acid (heptadecanoic acid) attached to the amino group of L-Tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxoheptadecyl)- typically involves the following steps:
Activation of Heptadecanoic Acid: Heptadecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated heptadecanoic acid is then coupled with L-Tyrosine in an organic solvent such as dichloromethane under mild conditions to form L-Tyrosine, N-(1-oxoheptadecyl)-.
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis to enhance specificity and yield. Microbial fermentation and enzymatic catalysis are preferred due to their environmentally friendly nature and high enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-(1-oxoheptadecyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-Tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the heptadecanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-(1-oxoheptadecyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-(1-oxoheptadecyl)- involves its interaction with cellular proteins and enzymes. The compound can be incorporated into proteins, altering their structure and function. It may also modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent compound, an aromatic amino acid.
L-Dopa: A derivative of L-Tyrosine with an additional hydroxyl group.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
L-Tyrosine, N-(1-oxoheptadecyl)- is unique due to the presence of a long-chain fatty acid, which enhances its hydrophobicity and potential applications in various fields. This modification distinguishes it from other derivatives of L-Tyrosine, providing unique properties and applications.
Propiedades
Número CAS |
823817-13-6 |
|---|---|
Fórmula molecular |
C26H43NO4 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
(2S)-2-(heptadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h17-20,24,28H,2-16,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
Clave InChI |
YNIQYWJNHPOCLE-DEOSSOPVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


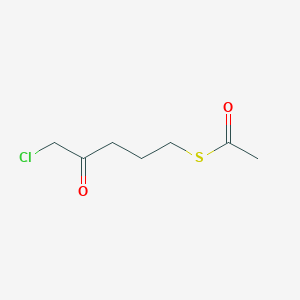
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
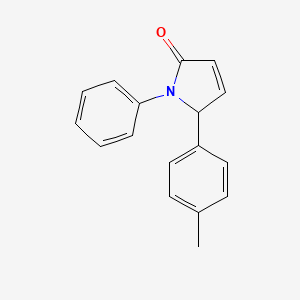

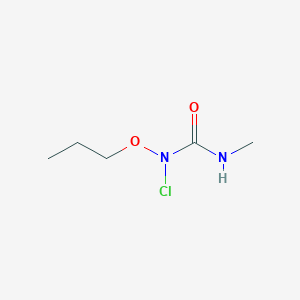

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
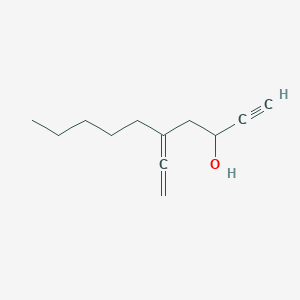
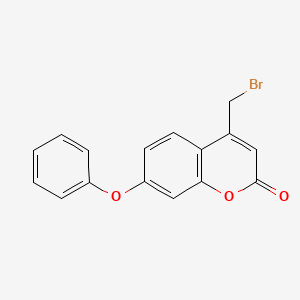
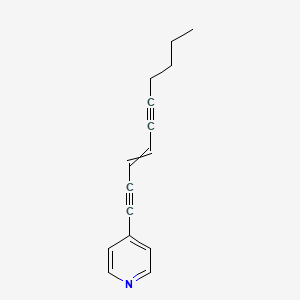
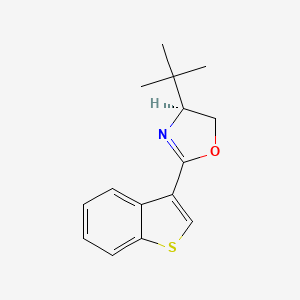
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
